molecular formula C8H8O3 B11959083 3-Hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione CAS No. 2913-41-9

3-Hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B11959083
CAS No.: 2913-41-9
M. Wt: 152.15 g/mol
InChI Key: UMYJQPRVRNMXKM-UHFFFAOYSA-N
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Description

3-Hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C₈H₈O₃.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione typically involves the oxidation of 2,5-dimethylphenol. One common method is the use of oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
One of the primary applications of 3-hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione lies in its antioxidant capabilities. Studies have shown that quinones can mitigate oxidative stress by scavenging free radicals. This property is particularly valuable in developing therapeutic agents for conditions related to oxidative damage, such as neurodegenerative diseases and cancer .

Pharmacological Activity
Research indicates that derivatives of this compound exhibit various biological activities. For instance, certain analogs have been investigated for their potential anti-inflammatory and anticancer properties. The compound's ability to modulate cellular pathways involved in apoptosis and cell proliferation makes it a candidate for further pharmacological exploration .

Organic Synthesis

Building Block in Organic Reactions
this compound serves as a versatile building block in organic synthesis. Its structure allows for functionalization through various reactions such as C-H activation and radical benzylation, enabling the formation of complex organic molecules . The compound's reactivity is exploited in synthesizing more complex quinonoid structures that can be used in pharmaceuticals and agrochemicals.

Diels-Alder Reactions
The compound can participate in Diels-Alder reactions due to its diene functionality. This application is crucial for constructing cyclic compounds with high stereochemical control. The Diels-Alder reaction has been widely utilized in synthesizing natural products and designing new materials with specific properties .

Materials Science

Polymer Chemistry
In materials science, derivatives of this compound are explored as monomers for polymer synthesis. Their unique electronic properties can enhance the performance of polymers used in electronic devices and sensors. Research into their incorporation into conductive polymers shows promise for applications in organic electronics .

Coatings and Adhesives
The compound's reactive nature allows it to be used in formulating coatings and adhesives that require durability and resistance to environmental degradation. Its antioxidant properties can also improve the longevity of these materials by preventing oxidative damage over time .

Case Studies

Study FocusFindingsReference
Antioxidant ActivityDemonstrated significant reduction in oxidative stress markers in vitro.
Anticancer PropertiesCertain derivatives showed selective cytotoxicity against cancer cell lines.
Organic SynthesisEffective as a precursor for synthesizing complex quinonoid compounds via radical pathways.
Polymer DevelopmentEnhanced conductivity when incorporated into polymer matrices compared to standard materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, participating in various biochemical pathways. In cancer research, it has been shown to induce apoptosis in tumor cells by generating reactive oxygen species (ROS) and activating caspases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione is unique due to its specific hydroxyl and methyl group positions, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

3-Hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione, also known as 2,5-dimethyl-1,4-benzoquinone or p-xyloquinone, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C₈H₈O₂
  • Molar Mass : 136.15 g/mol
  • Melting Point : 123-125 °C
  • Boiling Point : 69-80 °C
  • Density : Approximately 1.1150 g/cm³
  • CAS Number : 137-18-8

Biological Activity Overview

This compound exhibits a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. Its mechanism of action is primarily attributed to its ability to act as an electron acceptor in redox reactions.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of this compound:

  • Broad-Spectrum Antimicrobial Effects : Research indicates that compounds similar to 3-hydroxy derivatives exhibit broad-spectrum antimicrobial activity against various pathogens. For instance, studies on related compounds have shown efficacy against antibiotic-resistant strains of bacteria .
  • Mechanism of Action : The antimicrobial effects are believed to be energy-dependent and do not cause hemolysis in human erythrocytes. This suggests a selective action against microbial cells without damaging human cells .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects:

  • Cell Cycle Arrest : In vitro studies suggest that related compounds can induce cell cycle arrest in cancer cells at the S and G2/M phases, which is critical for inhibiting tumor growth .

Study on Antimalarial Activity

A recent study evaluated the antimalarial potential of derivatives related to this compound. The findings indicated:

  • Inhibition of Plasmodium falciparum : The crude extract showed an IC₅₀ value of 1.8 ± 0.35 µg/mL against P. falciparum. This suggests that compounds with similar structures may target cytochrome C reductase effectively .

Table of Biological Activities

Activity TypeCompound/Related CompoundIC₅₀ Value (µg/mL)Reference
Antimicrobial3-Hydroxy derivativesVarious
AntimalarialCrude extract1.8 ± 0.35
AnticancerRelated quinonesNot specified

Properties

CAS No.

2913-41-9

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

3-hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C8H8O3/c1-4-3-6(9)5(2)8(11)7(4)10/h3,11H,1-2H3

InChI Key

UMYJQPRVRNMXKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(C1=O)O)C

Origin of Product

United States

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